tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Overview
Description
Tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a useful research compound. Its molecular formula is C15H20BrNO4 and its molecular weight is 358.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Kinase Inhibition
Orally Active CCR5 Antagonist Synthesis : Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, using tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate as an intermediate. This synthesis involved esterification, an intramolecular Claisen type reaction, followed by Suzuki−Miyaura reaction, hydrolysis, and amidation (Ikemoto et al., 2005).
Process Development for Kinase Inhibitors : Naganathan et al. (2015) reported on the scalable synthesis of 7-bromobenzoxazepine, a key component in several kinase inhibitors. This work highlighted the synthesis and scale-up of tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate, an essential intermediate in this process (Naganathan et al., 2015).
Synthesis of Medicinal Intermediates
Preparation of Benazepril Hydrochloride Intermediate : Hassan et al. (2007) disclosed a novel synthesis process for an intermediate of benazepril hydrochloride, utilizing tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. The study focused on optimizing reaction conditions to improve yield and diastereomer ratio (Hassan et al., 2007).
Synthesis of SPECT Imaging Agent : He et al. (1994) synthesized a high affinity and selective radioligand for diazepam insensitive benzodiazepine receptors, starting from tert-butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (He et al., 1994).
Novel Compound Synthesis
Schiff Base Compounds and X-ray Analysis : Çolak et al. (2021) synthesized Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate and characterized them using X-ray crystallography. The study included tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate as a key intermediate (Çolak et al., 2021).
Spirocyclic Indoline Lactone : Hodges et al. (2004) detailed the synthesis of spirocyclic indoline lactone using tert-butyl [2-(benzylideneamino)phenyl]acetate as a starting material. This study provides insights into the versatility of tert-butyl esters in complex organic syntheses (Hodges et al., 2004).
Intramolecular Defluorinative Cyclization : Hao et al. (2000) explored the synthesis of difluoromethylated quinazolic acid derivatives via intramolecular defluorinative cyclization, starting from tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, showcasing the compound's utility in fluorine chemistry (Hao et al., 2000).
Chlorination of Benzodiazepine Analogues : Kaye and Mphahlele (1994) demonstrated the regioselective A-ring chlorination of benzodiazepine analogues, including 1,4-benzoxazepinone derivatives, using tert-butyl hypochlorite. This study shows the chemical reactivity and potential transformations of tert-butyl esters in specific contexts (Kaye & Mphahlele, 1994).
Properties
IUPAC Name |
tert-butyl 7-bromo-9-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(18)17-5-6-20-13-10(9-17)7-11(16)8-12(13)19-4/h7-8H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUYTYYSEQGIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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